molecular formula C15H11Br2N B13528623 1-[(2,5-dibromophenyl)methyl]-1H-indole

1-[(2,5-dibromophenyl)methyl]-1H-indole

Cat. No.: B13528623
M. Wt: 365.06 g/mol
InChI Key: UCCMTMJORJNEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-Dibromophenyl)methyl]-1H-indole is a synthetic indole derivative designed for advanced chemical and pharmaceutical research. The indole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds and natural products . This specific molecule features a benzyl substitution at the 1-position of the indole ring, bearing bromine atoms at the 2' and 5' positions of the phenyl ring. These bromine atoms serve as excellent handles for further structural diversification via metal-catalyzed cross-coupling reactions, making this compound a versatile building block for the synthesis of more complex chemical libraries. Indole-based compounds are known to exhibit a remarkably wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antitubercular properties . The structural motif of a substituted benzyl group on the indole nitrogen is found in various pharmacologically active molecules and is a key feature explored in drug discovery to modulate potency, selectivity, and physicochemical properties. Researchers can utilize this compound as a key intermediate in the development of novel therapeutic agents, particularly for targeting various kinases, receptors, and enzymes. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11Br2N

Molecular Weight

365.06 g/mol

IUPAC Name

1-[(2,5-dibromophenyl)methyl]indole

InChI

InChI=1S/C15H11Br2N/c16-13-5-6-14(17)12(9-13)10-18-8-7-11-3-1-2-4-15(11)18/h1-9H,10H2

InChI Key

UCCMTMJORJNEDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=C(C=CC(=C3)Br)Br

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 1 2,5 Dibromophenyl Methyl 1h Indole

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 1-[(2,5-dibromophenyl)methyl]-1H-indole, two primary disconnection strategies are apparent.

The most straightforward approach involves disconnecting the C–N bond between the indole (B1671886) nitrogen and the benzylic carbon. This bond is readily formed via nucleophilic substitution, identifying indole as the nucleophile and a 2,5-dibromobenzyl derivative as the electrophile. A second, more complex strategy involves disconnecting the bonds of the indole ring itself, suggesting a route based on ring-forming reactions like the Fischer Indole Synthesis.

This analysis identifies the following key precursors:

For N-Alkylation: Indole and 2,5-dibromobenzyl bromide (or a related halide/tosylate).

For Fischer Indole Synthesis: N-[(2,5-dibromophenyl)methyl]aniline, which would be converted to the corresponding hydrazine, and a suitable carbonyl compound to provide the C2 and C3 atoms of the indole ring.

Table 1: Key Precursors for the Synthesis of this compound

Synthetic Approach Precursor 1 Precursor 2
N-Alkylation 1H-Indole 2,5-Dibromobenzyl bromide

Development of Classical Synthetic Routes to this compound

Classical methods for indole synthesis have been refined over more than a century and offer robust and well-understood pathways to the target molecule.

The direct N-alkylation of indole is a common and efficient method for introducing substituents at the nitrogen atom. This reaction typically involves the deprotonation of indole to form the more nucleophilic indolide anion, which then reacts with an alkylating agent. youtube.com

The synthesis of this compound via this route involves reacting indole with 2,5-dibromobenzyl bromide. The reaction is facilitated by a base in a suitable organic solvent. Common approaches require a two-step protocol: formation of the indole anion with a strong base, followed by reaction with the alkylating agent. google.com

Key variables in this synthesis include the choice of base, solvent, and temperature. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the indole N-H, which has a pKa of approximately 17. youtube.com Weaker bases, such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH), can also be effective, particularly in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net

Table 2: Representative Conditions for N-Alkylation of Indole

Base Solvent Temperature Notes
Sodium Hydride (NaH) DMF, THF 0 °C to room temp. Highly effective; requires anhydrous conditions due to the reactivity of NaH. youtube.com
Potassium Hydroxide (KOH) DMSO, DMF Room temp. to 60 °C A strong, yet less hazardous alternative to NaH.
Potassium Carbonate (K₂CO₃) Acetonitrile, Acetone Reflux Milder conditions, often requiring higher temperatures and longer reaction times.

The reaction proceeds via an SN2 mechanism, where the indolide anion attacks the benzylic carbon of 2,5-dibromobenzyl bromide, displacing the bromide ion to form the desired product.

The Fischer Indole Synthesis, discovered in 1883, is a versatile and widely used method for constructing the indole ring system. byjus.comwikipedia.org It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgyoutube.com

To synthesize this compound using this method, one would need to prepare the corresponding N-substituted phenylhydrazine. However, a more direct adaptation involves using phenylhydrazine and an appropriately substituted carbonyl compound, followed by N-alkylation. A more convergent approach would start with N-benzylphenylhydrazine, but for this specific target, the required precursor would be N-[(2,5-dibromobenzyl)]phenylhydrazine.

The general mechanism involves several key steps:

Formation of a phenylhydrazone from the reaction of phenylhydrazine and a carbonyl compound.

Tautomerization to an enamine.

A rsc.orgrsc.org-sigmatropic rearrangement (a Claisen-type rearrangement) that breaks the N-N bond and forms a C-C bond. wikipedia.org

Rearomatization of the benzene (B151609) ring.

Intramolecular cyclization via attack of the amino group on the imine.

Elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

For the synthesis of the unsubstituted indole ring that is later alkylated, phenylhydrazine would be reacted with a simple aldehyde like acetaldehyde. The resulting indole is then alkylated as described in section 2.2.1. This two-step sequence is often more practical than preparing the complex substituted hydrazine.

Exploration of Modern and Green Chemistry Approaches in Synthesis

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These include metal-catalyzed cross-coupling reactions and one-pot cascade processes.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles. mdpi.com While Suzuki-Miyaura and Heck reactions are primarily used for C-C bond formation, their principles have been adapted for C-N bond formation.

Palladium-catalyzed reactions, in particular, are prominent. For instance, a Buchwald-Hartwig-type amination could potentially be adapted for the N-benzylation of indole. This would involve the coupling of indole with 2,5-dibromobenzyl bromide in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine (B1218219) ligand), and a base.

A palladium-catalyzed modification of the Fischer Indole Synthesis, known as the Buchwald modification, involves the cross-coupling of aryl bromides and hydrazones, providing an alternative route to the necessary intermediates. wikipedia.org Furthermore, palladium(II)-catalyzed reactions of 2-alkynylanilines can be controlled by the choice of ligand and solvent to produce various indole derivatives, including methyl 1-benzyl-1H-indole-3-carboxylates. nih.govrsc.org These methods showcase the power of ligand-controlled selectivity in modern synthesis.

Table 3: Comparison of Potential Catalytic Systems for Indole Synthesis

Reaction Type Catalyst/Ligand System Substrates Key Advantage
Buchwald-Hartwig Amination Pd(OAc)₂ / Phosphine Ligand Indole, 2,5-dibromobenzyl bromide Mild conditions, high functional group tolerance.
Buchwald's Fischer Synthesis Palladium Catalyst Aryl bromide, Hydrazone Avoids harsh acidic conditions of the classical Fischer synthesis. wikipedia.org
Ligand-Controlled Cyclization [Pd(tfa)₂(box)] or Pd(tfa)₂ 2-Alkynylanilines Selectivity towards different indole products can be controlled. nih.govrsc.org

One-pot or tandem reactions, where multiple transformations occur in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost, and waste reduction. nih.govnih.gov These approaches align with the principles of green chemistry.

A one-pot, three-component protocol for synthesizing 1,2,3-trisubstituted indoles has been developed based on a Fischer indolisation–indole N-alkylation sequence. rsc.orgresearchgate.net This strategy could be adapted for the synthesis of this compound. Such a process would involve reacting phenylhydrazine and an appropriate ketone or aldehyde in a suitable medium, followed by the in-situ addition of a base and 2,5-dibromobenzyl bromide. This approach is rapid, operationally simple, and generally high-yielding, utilizing readily available building blocks. rsc.org

Another cascade approach involves the reaction of ortho-tosylaminophenyl-substituted para-quinone methides, which undergo alkylation and subsequent intramolecular cyclization and oxidation to furnish structurally diverse indoles in a one-pot fashion. nih.gov While more complex, these methods highlight the trend towards creating molecular complexity efficiently and sustainably.

Microwave-Assisted and Solvent-Free Syntheses

Modern synthetic chemistry increasingly emphasizes the development of efficient, rapid, and environmentally benign methodologies. nih.gov For the synthesis of N-alkylated indoles such as this compound, microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions offer significant advantages over conventional heating methods. nih.govnih.gov

Microwave irradiation has been established as an invaluable technique in medicinal chemistry for accelerating the synthesis of indole analogs. nih.gov The primary benefits include a dramatic reduction in reaction times, improved product yields, and often, enhanced purity. mdpi.comresearchgate.net In the context of synthesizing the target compound, a microwave-assisted approach would typically involve the reaction of indole with 2,5-dibromobenzyl halide. This N-alkylation reaction, often requiring a base and a suitable solvent, can be significantly expedited under microwave heating. For instance, studies on the synthesis of various 2-substituted and 2,3-disubstituted indoles have demonstrated that microwave heating can reduce reaction times from several hours to mere minutes. mdpi.commdpi.com A series of 2-substituted indoles have been synthesized using substituted anilines and 2-bromoacetophenone (B140003) as starting materials under microwave irradiation without any catalysts, achieving high yields in short reaction times. researchgate.net

Solvent-free, or "dry grinding," conditions represent another green chemistry approach applicable to this synthesis. rsc.org These reactions, sometimes catalyzed by solid-supported reagents or simply by grinding the reactants together, minimize waste and eliminate the need for potentially toxic and difficult-to-remove solvents. researchgate.net The Knoevenagel condensation of 2,5-disubstituted indole-3-carboxaldehydes with various active methylene (B1212753) compounds has been successfully carried out under solvent-free, microwave-assisted conditions, highlighting the synergy of these two techniques. nih.gov A representative solvent-free approach for synthesizing bis(indolyl)methanes involves grinding an indole, an aldehyde, and a catalyst in a mortar at room temperature. rsc.org This principle could be adapted for the N-alkylation of indole with 2,5-dibromobenzyl bromide, potentially using a solid base like potassium carbonate under grinding or microwave conditions.

The following table outlines a comparative hypothetical reaction scheme for the synthesis of the target compound, illustrating the potential advantages of microwave-assisted and solvent-free methods over conventional protocols.

ParameterConventional MethodMicrowave-Assisted MethodSolvent-Free Method
ReactantsIndole, 2,5-dibromobenzyl bromide, K₂CO₃Indole, 2,5-dibromobenzyl bromide, K₂CO₃Indole, 2,5-dibromobenzyl bromide, K₂CO₃
SolventDMF or AcetonitrileDMF or Acetonitrile (minimal)None
Temperature80-100 °C120-150 °C (controlled)Room Temperature or Microwave
Time6-12 hours5-20 minutes10-45 minutes
YieldModerateGood to ExcellentGood
Work-upSolvent extraction, purificationSimplified extraction, purificationDirect dissolution and filtration

Optimization of Reaction Conditions and Yields for this compound and its Analogues

The optimization of reaction conditions is a critical step to maximize the yield and purity of this compound and its analogues while minimizing reaction time and side product formation. Key parameters for the N-alkylation of indole include the choice of base, solvent, temperature, and catalyst, if any. mdpi.com

A systematic optimization study for a typical N-alkylation reaction would investigate these variables. For example, in the synthesis of 1-alkoxyindoles, a related class of compounds, optimization focused on the alkylation step of a 1-hydroxyindole (B3061041) intermediate. mdpi.com The study compared different bases, alkylating agents, and reaction times to maximize yield. A similar approach can be applied to the synthesis of the target compound.

Base Selection: The choice of base is crucial. Strong bases like sodium hydride (NaH) can be highly effective but require anhydrous conditions. Milder, easier-to-handle bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often preferred. mdpi.comnih.gov

Solvent Effects: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (B87167) (DMSO) are commonly used for N-alkylation reactions as they effectively solvate the cation of the indole salt.

Temperature and Reaction Time: Higher temperatures generally increase the reaction rate, but can also lead to the formation of undesired byproducts. Optimization involves finding the ideal temperature that provides a high yield in a reasonable timeframe. As noted, microwave assistance can significantly shorten reaction times. researchgate.net

The following interactive data table presents hypothetical optimization results for the synthesis of this compound from indole and 2,5-dibromobenzyl bromide, based on principles from analogous reactions. mdpi.comresearchgate.net

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile801265
2Cs₂CO₃Acetonitrile80878
3NaHDMF25685
4DBUDMF60572
5K₂CO₃DMF100675
6NaHTHF65880

These illustrative data suggest that strong bases like NaH in polar aprotic solvents like DMF can provide excellent yields even at room temperature (Entry 3). However, for operational simplicity and safety, conditions using carbonate bases at elevated temperatures (Entries 1, 2, 5) are also effective and can be further optimized.

Derivatization Strategies from this compound Precursors

The structure of this compound serves as a versatile scaffold for further chemical modifications, offering multiple avenues for creating a library of novel derivatives. The two bromine atoms on the phenyl ring are particularly valuable functional handles for a variety of cross-coupling reactions. nih.gov Additionally, the indole nucleus itself can be functionalized.

Cross-Coupling Reactions: The aryl bromide functionalities are ideal substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can introduce new aryl, heteroaryl, or alkyl groups at the bromine positions. This is a robust method for building biaryl structures.

Sonogashira Coupling: Coupling with terminal alkynes provides access to aryl-alkyne derivatives, which are valuable intermediates for synthesizing more complex heterocyclic systems. nih.gov

Heck Coupling: Reaction with alkenes can be used to append vinyl groups to the phenyl ring.

Buchwald-Hartwig Amination: This reaction allows for the introduction of various amine functionalities by coupling with primary or secondary amines.

Derivatization of the Indole Ring: While the N1 position is blocked, other positions on the indole ring remain available for electrophilic substitution.

Vilsmeier-Haack Reaction: Introduction of a formyl group, typically at the C3 position, can be achieved using phosphoryl chloride (POCl₃) and DMF. mdpi.com This aldehyde can then be used in numerous subsequent transformations.

Mannich Reaction: This reaction introduces an aminomethyl group, usually at the C3 position, which is a common modification in the synthesis of bioactive indole alkaloids.

Halogenation: The indole ring can be further halogenated at various positions (e.g., C3, C5, C7) to provide additional handles for diversification.

The following table summarizes potential derivatization strategies starting from the target compound.

Reaction TypeReagentsPosition of ModificationResulting Functional GroupReference Principle
Suzuki CouplingAr-B(OH)₂, Pd catalyst, BaseC2' or C5' of phenyl ringAryl or Heteroaryl nih.gov
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseC2' or C5' of phenyl ringAlkynyl nih.gov
Buchwald-Hartwig AminationR₂NH, Pd catalyst, BaseC2' or C5' of phenyl ringAmino (NR₂) nih.gov
Vilsmeier-Haack FormylationPOCl₃, DMFC3 of indole ringAldehyde (-CHO) mdpi.com
NitrationHNO₃/H₂SO₄Various on indole ringNitro (-NO₂) nih.gov

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, facilitating the development of analogues with tailored electronic and steric properties for various applications. nih.govnih.gov

Advanced Structural Elucidation and Conformational Analysis of 1 2,5 Dibromophenyl Methyl 1h Indole

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For the compound 1-[(2,5-dibromophenyl)methyl]-1H-indole, this method provides definitive information regarding its molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

The presence of the dibromophenyl group introduces the potential for halogen bonding, a specific type of non-covalent interaction where a halogen atom acts as an electrophilic species. The bromine atoms on the phenyl ring can interact with nucleophilic atoms or regions in neighboring molecules, influencing the supramolecular assembly.

Conformational Analysis of the Methylene (B1212753) Linker and Rotational Barriers

The methylene linker (-CH2-) connecting the 2,5-dibromophenyl and 1H-indole moieties provides conformational flexibility to the molecule. The rotation around the single bonds flanking this methylene group allows the two aromatic ring systems to adopt various relative orientations. X-ray diffraction studies on similar methylene-bridged indole (B1671886) derivatives have shown that the conformation can be described by a pair of torsion angles.

Theoretical calculations, such as those employing molecular mechanics, can predict the energy barriers to rotation around these bonds. These barriers determine the stability of different conformers. For instance, studies on N-carbomethoxyindole derivatives have shown that hindered rotation around the N-C carbamate (B1207046) bond leads to distinct conformational minima that can be observed by NMR spectroscopy. scielo.org.mx The energy barriers for interconversion between these conformers can be calculated, providing insight into their relative populations at a given temperature. scielo.org.mx In the case of this compound, the steric bulk of the dibromophenyl group and the indole nucleus, as well as potential intramolecular interactions, will influence the preferred conformation and the magnitude of the rotational barriers.

Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms

The supramolecular assembly of this compound in the crystalline state is governed by a variety of non-covalent interactions, including hydrogen bonding, π–π stacking, and halogen bonding.

Hydrogen Bonding: While the parent 1H-indole can act as a hydrogen bond donor via its N-H group, in this N-substituted derivative, this capability is absent. However, weak C-H···π and C-H···O/N/Br hydrogen bonds can still play a significant role in the crystal packing. nih.gov The aromatic C-H groups of both the indole and dibromophenyl rings can act as weak hydrogen bond donors, interacting with the π-electron clouds of adjacent aromatic rings or with the bromine atoms.

π–π Stacking: The planar indole and dibromophenyl rings are capable of engaging in π–π stacking interactions. These interactions are a significant driving force in the packing of many aromatic compounds. nih.govmdpi.com The geometry of these interactions can vary, from perfectly cofacial to slipped-parallel or T-shaped arrangements, depending on the electronic and steric properties of the interacting rings. nih.govresearchgate.net The presence of electron-withdrawing bromine atoms on the phenyl ring can influence the nature of these stacking interactions.

Solution-State Conformation through Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and conformation of molecules in solution. For this compound, ¹H and ¹³C NMR provide fundamental information about the chemical environment of each nucleus.

The ¹H NMR spectrum would show characteristic signals for the protons of the indole and dibromophenyl rings, as well as a singlet for the methylene linker protons. The chemical shifts of the indole protons are influenced by the substitution at the N-1 position. ipb.pt The elongation of conjugation in polymeric indoles has been shown to shift proton signals to a lower field compared to their monomers. nih.gov

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of all proton and carbon signals. ipb.pt COSY experiments establish proton-proton coupling networks within the individual ring systems, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbon atoms, respectively.

Nuclear Overhauser Effect (NOE) based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about through-space proximity of protons. These experiments are particularly valuable for determining the preferred solution-state conformation by identifying protons that are close to each other in space, even if they are not directly bonded. For example, NOE correlations between the methylene protons and protons on both the indole and dibromophenyl rings can help to define the relative orientation of these two moieties in solution.

Dynamic NMR (DNMR) studies can be employed to investigate conformational dynamics, such as the rotation around the single bonds of the methylene linker. By acquiring spectra at different temperatures, it is possible to observe changes in the line shapes of signals, which can be analyzed to determine the energy barriers for conformational interchange. scielo.org.mx

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its structural components. Key expected vibrations include:

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C stretching vibrations of the aromatic rings in the 1600-1450 cm⁻¹ region.

C-N stretching vibrations associated with the indole ring.

The C-Br stretching vibrations of the dibromophenyl group would be found in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. Therefore, it provides complementary information to FT-IR. The Raman spectrum would also show characteristic bands for the aromatic ring vibrations.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies. biointerfaceresearch.comkahedu.edu.innih.govmdpi.com Comparison of the experimental FT-IR and Raman spectra with the calculated spectra can aid in the definitive assignment of the observed vibrational modes. biointerfaceresearch.comkahedu.edu.innih.govmdpi.com

Table 1: Expected Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Technique
Aromatic C-H Stretch3100-3000FT-IR, Raman
Aliphatic C-H Stretch (Methylene)3000-2850FT-IR, Raman
Aromatic C=C Stretch1600-1450FT-IR, Raman
C-N Stretch1350-1250FT-IR
C-Br Stretch700-500FT-IR, Raman

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides a highly accurate measurement of the molecular weight of a compound. This allows for the determination of its elemental composition. For this compound (C₁₅H₁₁Br₂N), HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass. The presence of two bromine atoms would be evident from the characteristic isotopic pattern, with intense peaks corresponding to the different combinations of the ⁷⁹Br and ⁸¹Br isotopes.

In addition to determining the molecular formula, mass spectrometry provides information about the fragmentation pattern of the molecule upon ionization. This fragmentation pattern is a unique characteristic of the compound and can be used to confirm its structure. The fragmentation of this compound would likely involve cleavage of the bond between the methylene group and the indole nitrogen, or the bond between the methylene group and the dibromophenyl ring. This would lead to the formation of characteristic fragment ions.

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry
Fragment IonProposed Structurem/z (mass-to-charge ratio)
[M]⁺C₁₅H₁₁Br₂N⁺362.9/364.9/366.9
[M - C₇H₄Br₂]⁺C₈H₇N⁺ (Indolylmethyl cation)117.1
[C₇H₄Br₂]⁺Dibromobenzyl cation247.9/249.9/251.9
[C₈H₈N]⁺Indole cation118.1

Computational and Theoretical Investigations of 1 2,5 Dibromophenyl Methyl 1h Indole

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine a molecule's optimized geometry, electronic properties, and vibrational frequencies. For 1-[(2,5-dibromophenyl)methyl]-1H-indole, a DFT study would involve optimizing the molecular structure to find its lowest energy conformation.

Table 1: Illustrative Optimized Geometrical Parameters for this compound Calculated via DFT

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC-N (Indole)1.38 Å
Bond LengthC-Br (Position 2)1.90 Å
Bond LengthC-Br (Position 5)1.90 Å
Bond AngleC-N-C (Indole Ring)108.5°
Dihedral AngleIndole (B1671886) Plane - Phenyl Plane75.2°

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would provide detailed information on its conformational dynamics and its interactions with solvent molecules over time. researchgate.net Such simulations are vital for understanding how the molecule behaves in a realistic biological or chemical environment. nih.govnih.gov

The simulation would track the trajectory of the molecule, revealing the different shapes (conformations) it can adopt and the energetic barriers between these states. mdpi.com This is particularly important for a flexible molecule like this compound, where the orientation of the dibromophenyl group relative to the indole ring can vary. Furthermore, by simulating the molecule in a solvent like water, researchers can study the formation of hydrogen bonds and other non-covalent interactions, which influence its solubility and stability. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for describing chemical reactivity and electronic properties. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A small energy gap suggests that a molecule has high chemical reactivity, low kinetic stability, and is more polarizable. mdpi.comnih.gov For this compound, FMO analysis would calculate the energies of these orbitals and map their spatial distribution. This information helps predict the most reactive sites on the molecule for nucleophilic and electrophilic attack. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV) (Illustrative)
HOMO Energy-6.25
LUMO Energy-1.15
HOMO-LUMO Gap (ΔE)5.10

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physical, chemical, or biological properties. mdpi.com A QSPR model for a series of indole derivatives, including this compound, could be developed to predict properties such as solubility, boiling point, or receptor binding affinity.

This process involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure (e.g., size, shape, electronic properties). Statistical methods are then used to build a mathematical model that links these descriptors to an experimentally measured property. Once validated, this model can be used to predict the properties of new, untested compounds, thereby accelerating the process of chemical design and discovery. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational wavenumbers)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule. For this compound, methods like DFT can be used to calculate its theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are based on the calculated electronic environment around each nucleus. Comparing the predicted spectrum with an experimental one is a powerful tool for structural elucidation. libretexts.orgresearchgate.net

Similarly, the vibrational wavenumbers corresponding to the infrared (IR) and Raman spectra can be computed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum shows the frequencies of different vibrational modes (e.g., C-H stretching, C=C bending), which can be matched to the peaks in an experimental IR or Raman spectrum to verify the molecular structure.

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

Proton Position (Illustrative)Predicted Chemical Shift (ppm)
Indole N-H8.10
Phenyl H (ortho to Br)7.65
Indole C2-H7.50
Phenyl H (para to Br)7.20
Methylene (B1212753) (-CH2-)5.40

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov The MEP map is color-coded to indicate different regions of charge distribution. Typically, red areas represent regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potential.

For this compound, an MEP analysis would reveal the most likely sites for intermolecular interactions, such as hydrogen bonding. nih.gov The analysis would likely show negative potential around the bromine atoms and the indole nitrogen, and positive potential around the hydrogen atoms. This information is invaluable for understanding the molecule's reactivity and how it might interact with biological targets or other molecules. nih.gov

Chemical Reactivity and Mechanistic Studies of 1 2,5 Dibromophenyl Methyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) and Dibromophenyl Moieties

Indole Moiety: The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The most reactive position for electrophilic aromatic substitution on the indole nucleus is the C3 position, which is estimated to be up to 10¹³ times more reactive than benzene (B151609). youtube.com This high reactivity is attributed to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation (arenium ion) formed during the substitution process. Common electrophilic substitution reactions at the C3 position include Vilsmeier-Haack formylation, which proceeds readily at room temperature. youtube.com If the C3 position is blocked, electrophilic substitution can occur at the C2 position, although this is less common. acs.orgyoutube.com Substitution on the benzene portion of the indole ring generally only occurs after the N1, C2, and C3 positions have been substituted, unless the reaction is carried out under strongly acidic conditions which protonate C3 and direct attack to the C5 position. youtube.comacs.org

Dibromophenyl Moiety: In contrast to the activated indole ring, the 2,5-dibromophenyl group is deactivated towards electrophilic aromatic substitution. The bromine atoms are electron-withdrawing through their inductive effect, which reduces the electron density of the benzene ring and makes it less nucleophilic. Furthermore, the bromine atoms are ortho-, para-directing, but the positions ortho and para to the bromine atoms are either already substituted or sterically hindered. Any potential electrophilic substitution would likely occur at the positions meta to the bromine atoms, but this would require harsh reaction conditions.

Nucleophilic Reactions Involving the Indole Nitrogen

The nitrogen atom of the indole ring in 1-[(2,5-dibromophenyl)methyl]-1H-indole is generally not nucleophilic due to the delocalization of its lone pair of electrons into the aromatic system. youtube.com However, it can be deprotonated by strong bases to form an indolyl anion. This anion is a potent nucleophile and can participate in various reactions. The acidity of the N-H proton in unsubstituted indole is significant, and upon deprotonation, the resulting anion can readily undergo reactions such as N-alkylation. acs.orgrsc.org

In the case of this compound, the nitrogen is already substituted, precluding direct N-alkylation. However, reactions that proceed via initial deprotonation could still be relevant for further functionalization if the reaction conditions are harsh enough to cleave the N-C bond, though this is not a typical reaction pathway. More relevant are reactions where the indole nitrogen participates in directing or influencing reactions at other parts of the molecule. For instance, the nitrogen's electronic influence is crucial for the high reactivity of the C3 position. youtube.com Additionally, under specific conditions, such as in the presence of 1-hydroxyindoles in formic acid, a novel nucleophilic substitution has been observed to occur directly on the indole nitrogen, suggesting an SN2-type mechanism. clockss.orgresearchgate.netcore.ac.ukcore.ac.uk

Reactivity of the Dibromophenyl Moiety: Functionalization and Debromination Strategies

The two bromine atoms on the phenyl ring serve as versatile handles for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of more complex derivatives.

Functionalization Strategies:

Suzuki Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, enabling the formation of a new C-C bond. This is a powerful method for introducing new aryl or vinyl substituents.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a C-N bond between the aryl bromide and an amine. libretexts.orgnumberanalytics.comacs.orgthieme-connect.comwikipedia.org This reaction is instrumental in synthesizing complex amines and has broad applications in medicinal chemistry.

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene.

These cross-coupling reactions can often be performed selectively at one of the bromine positions, depending on the reaction conditions and the steric and electronic environment of the two bromine atoms.

Debromination Strategies: Debromination, the removal of a bromine atom, can be achieved through various methods. wikipedia.org This can be a desirable transformation to simplify the molecule or to introduce a hydrogen atom at a specific position. Common debromination methods include:

Catalytic Hydrogenation: Using a palladium catalyst and a source of hydrogen, the C-Br bonds can be reductively cleaved.

Reaction with Reducing Agents: Reagents like zinc in acetic acid can effectively remove bromine atoms from aromatic rings. youtube.com

Phosphine-Induced Debromination: Triphenylphosphine can induce the debromination of vicinal dibromides to form alkenes, though its application to aryl dibromides is less common. rsc.org

The selective mono-debromination of this compound would yield either 1-[(2-bromophenyl)methyl]-1H-indole or 1-[(5-bromophenyl)methyl]-1H-indole, depending on the regioselectivity of the reaction.

Chemical Transformations at the Methylene (B1212753) Linker

The methylene bridge (-CH₂-) connecting the indole and dibromophenyl moieties is another potential site for chemical reactions. While it is generally less reactive than the aromatic rings, it can undergo oxidation under certain conditions. For example, oxidation could potentially lead to the formation of a ketone, yielding (2,5-dibromophenyl)(1H-indol-1-yl)methanone. The reactivity of this methylene group is influenced by the adjacent aromatic systems.

Oxidative and Reductive Pathways of this compound

Oxidative Pathways: The indole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. acs.orgacs.org Oxidation can occur at the C2-C3 double bond, potentially leading to ring-opened products like 2-formamidobenzaldehyde derivatives in what is known as the Witkop oxidation. acs.orgspringernature.comnih.gov The electron-rich nature of the indole nucleus makes it prone to oxidation, which can sometimes be a competing pathway in other reactions. acs.org

Reductive Pathways: The dibromophenyl ring can be subjected to reductive dehalogenation, as discussed in the debromination strategies. This would involve the replacement of one or both bromine atoms with hydrogen. The indole ring itself is generally stable to reduction under conditions used for dehalogenation, but under more forcing conditions, such as high-pressure hydrogenation, the pyrrole (B145914) ring of the indole can be reduced to an indoline.

Investigation of Reaction Mechanisms via Spectroscopic and Computational Techniques

Understanding the mechanisms of the reactions involving this compound relies heavily on a combination of spectroscopic and computational methods.

Spectroscopic Techniques:

NMR Spectroscopy (¹H and ¹³C): NMR is crucial for determining the structure of reactants, intermediates, and products, providing insights into the regioselectivity of reactions like electrophilic substitution and cross-coupling. youtube.com

Mass Spectrometry: This technique is used to determine the molecular weight of products and can help in identifying reaction intermediates.

FT-IR and UV-Vis Spectroscopy: These methods provide information about the functional groups present in the molecule and can be used to monitor the progress of a reaction. nih.govresearchgate.netresearchgate.net Spectroscopic studies on various indole derivatives have provided a wealth of information on their electronic structure and reactivity. nih.govnih.gov

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions. copernicus.orgnih.govnih.govscispace.com For example, computational studies can help to explain the preference for electrophilic attack at the C3 position of the indole ring by analyzing the stability of the possible intermediates. nih.gov They can also be used to understand the mechanism of transition-metal-catalyzed cross-coupling reactions on the dibromophenyl moiety.

By combining experimental data from spectroscopic analysis with theoretical insights from computational studies, a comprehensive understanding of the chemical reactivity and reaction mechanisms of this compound can be achieved.

Chemical Transformations and Derivatization of 1 2,5 Dibromophenyl Methyl 1h Indole

Functionalization at the Indole (B1671886) Nitrogen

The nitrogen atom in 1-[(2,5-dibromophenyl)methyl]-1H-indole is part of a tertiary amine, making it unreactive toward typical N-H functionalization reactions. However, transformations involving the N-benzyl bond are well-established, allowing for either deprotection or further reaction.

Quaternization: As a tertiary amine, the indole nitrogen can react with potent alkylating agents to form a quaternary ammonium salt. researchgate.net This reaction would introduce a positive charge on the indole nitrogen and further modify the electronic properties of the heterocyclic system. Reagents such as methyl iodide, dimethyl sulfate, or other reactive alkyl halides can be used for this purpose, typically in a suitable solvent. nih.govresearchgate.net

Table 1: Potential Functionalization Reactions at the Indole Nitrogen
Reaction TypeReagents and ConditionsProduct Type
DebenzylationH₂, Pd/C or Pd(OH)₂/C, EtOH/HOAcN-H Indole
DebenzylationAlCl₃, Benzene (B151609) or AnisoleN-H Indole
QuaternizationMethyl Iodide (CH₃I), Acetonitrile (B52724)Indolium Iodide Salt

Modifications of the Dibromophenyl Ring through Cross-Coupling or Further Halogenation

The two bromine atoms on the phenyl ring are prime sites for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The inherent difference in the chemical environment of the bromine at the C2 position (ortho to the benzyl (B1604629) linker) and the C5 position (meta to the linker) allows for potential regioselectivity.

Cross-Coupling Reactions: Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the dibromophenyl ring with boronic acids or esters to form biaryl structures. The regioselectivity of the reaction on 2,5-dihaloarenes can be controlled by the choice of palladium catalyst, ligands, base, and solvent, allowing for selective functionalization at either the C2 or C5 position. core.ac.uknih.gov Generally, the less sterically hindered position (C5) may react preferentially, but specific catalytic systems can favor the more hindered C2 position.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to synthesize aryl alkynes. organic-chemistry.org Similar to the Suzuki coupling, controlling the regioselectivity is a key consideration, and can often be influenced by the specific ligands used on the palladium catalyst. nih.govrsc.org

Heck Coupling: This reaction forms a new carbon-carbon bond by reacting the aryl bromide with an alkene.

Stille Coupling: This involves the reaction with an organostannane reagent to create a new C-C bond.

Further Halogenation: Introducing a third halogen atom onto the dibromophenyl ring via electrophilic aromatic substitution is challenging due to the deactivating effect of the two existing bromine atoms. However, under forcing conditions with a suitable Lewis acid catalyst, further halogenation could potentially occur. The directing effects of the two bromine atoms (ortho, para-directing) and the weakly activating, ortho, para-directing indolemethyl group would influence the position of the incoming electrophile. rsc.orgchemistrytalk.org

Table 2: Cross-Coupling Reactions on the Dibromophenyl Ring
Reaction NameCoupling PartnerCatalyst/ConditionsProduct
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂OAryl-substituted derivative
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl-substituted derivative
HeckAlkenePd(OAc)₂, P(o-tol)₃, Et₃NAlkenyl-substituted derivative
StilleOrganostannanePd(PPh₃)₄, TolueneAryl/Alkyl-substituted derivative

Synthesis of Analogues with Varied Methylene (B1212753) Linker Substitutions

Modifying the methylene (-CH₂-) bridge that connects the indole and dibromophenyl moieties can introduce important structural features, such as a stereocenter, which can significantly impact the molecule's three-dimensional shape and properties.

The synthesis of such analogues is typically achieved by reacting the indole anion with a suitably substituted benzylic electrophile. For example, to introduce an α-methyl group on the linker, indole can be N-alkylated with 1-(2,5-dibromophenyl)ethyl bromide. This reaction creates a chiral center at the benzylic carbon. The development of asymmetric N-alkylation methods allows for the synthesis of such analogues in an enantiomerically enriched form. mdpi.com These methods often employ chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, to control the stereochemical outcome of the C-N bond formation. nih.govresearchgate.netrsc.org

Table 3: Synthesis of Analogues with Substituted Methylene Linkers
Linker StructureSynthetic Precursor (Electrophile)Key Features
-CH(CH₃)-1-(2,5-dibromophenyl)ethyl bromideIntroduces a chiral center
-CH(Ph)-(2,5-dibromophenyl)(phenyl)methyl bromideIntroduces a chiral center and a phenyl group
-C(O)-2,5-dibromobenzoyl chlorideIntroduces a ketone carbonyl group

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling selectivity is paramount in the synthesis of complex molecules. For derivatives of this compound, both regioselectivity and stereoselectivity are critical considerations.

Regioselectivity:

On the Dibromophenyl Ring: In monosubstitution reactions, such as cross-coupling, the two bromine atoms at C2 and C5 are electronically and sterically distinct. The C2 position is ortho to the bulky indolemethyl substituent, which can sterically hinder the approach of the catalyst. This might favor reaction at the less hindered C5 position. researchgate.net However, the electronic nature of the indolemethyl group and the specific catalytic system can override steric effects, making regioselectivity highly dependent on the reaction conditions.

On the Indole Ring: The indole nucleus itself is a highly reactive aromatic system. Even with the nitrogen atom substituted, the indole ring is susceptible to electrophilic aromatic substitution, which overwhelmingly occurs at the C3 position. nih.govstackexchange.com This high regioselectivity is due to the formation of the most stable cationic intermediate, which does not disrupt the aromaticity of the fused benzene ring. Therefore, any electrophilic reaction on the indole core of the title compound is expected to yield the C3-substituted product.

Stereoselectivity: Stereoselectivity becomes a key issue when a chiral center is introduced, most commonly at the benzylic carbon of the linker as described in section 7.3. The synthesis of a single enantiomer of such N-chiral indoles requires an asymmetric approach. Catalytic enantioselective N-alkylation of indoles has emerged as a powerful strategy. mdpi.com These reactions utilize a chiral catalyst to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. nih.govresearchgate.netacs.orgacs.org The ability to selectively synthesize either enantiomer is crucial for studying the specific properties associated with each stereoisomer.

Applications in Materials Science and Chemical Tool Development Non Biological/non Clinical

Role as a Synthetic Intermediate for Complex Organic Molecules

The strategic placement of bromine atoms on the N-benzyl substituent of 1-[(2,5-dibromophenyl)methyl]-1H-indole makes it a highly valuable intermediate for the synthesis of more complex organic molecules. The indole (B1671886) nitrogen is typically benzylated through a nucleophilic substitution reaction, where an indole anion reacts with a benzyl (B1604629) halide, such as 2,5-dibromobenzyl bromide, in the presence of a base.

The true synthetic utility of this compound lies in the reactivity of the two bromine atoms on the phenyl ring. These positions are primed for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. Methodologies such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions allow for the selective replacement of the bromine atoms with a wide array of functional groups. For instance, similar bromo-substituted N-benzyl indoles have been shown to undergo such transformations, serving as precursors to highly functionalized systems.

Another key reaction is halogen-metal exchange. Treatment with strong organolithium reagents (e.g., n-butyllithium) can replace a bromine atom with lithium, creating a highly reactive organolithium intermediate. This intermediate can then be reacted with various electrophiles to introduce different substituents onto the phenyl ring. This versatility makes this compound a flexible scaffold for building intricate molecular architectures, where the indole portion provides a core structure and the dibromophenyl moiety serves as a modifiable platform for diversification.

Table 1: Potential Cross-Coupling Reactions for Aryl Bromides

Reaction Name Coupling Partner Resulting Bond Typical Catalyst
Suzuki Coupling Boronic Acids/Esters C-C Palladium
Heck Coupling Alkenes C-C Palladium
Sonogashira Coupling Terminal Alkynes C-C Palladium/Copper
Buchwald-Hartwig Amines C-N Palladium

Potential in Supramolecular Chemistry and Self-Assembly (e.g., crystal engineering)

The molecular structure of this compound contains several features that are highly conducive to forming ordered, non-covalent structures, a field known as supramolecular chemistry. The design and control of intermolecular interactions to build predictable solid-state architectures is the focus of crystal engineering.

The key features of this molecule for self-assembly include:

Aromatic Systems: The presence of both an indole ring and a dibromophenyl ring allows for stabilizing π-π stacking interactions, where the electron-rich aromatic surfaces align.

Halogen Bonding: The bromine atoms are effective halogen bond donors. They can form specific, directional interactions with halogen bond acceptors (such as nitrogen, oxygen, or even another aromatic ring), guiding molecules into specific arrangements like helices or sheets. nih.gov Studies on other halogenated organic compounds have demonstrated that these interactions are a powerful tool for directing self-assembly. nih.govmdpi.com

Weak Hydrogen Bonds: The various C-H bonds on the aromatic rings and the methylene (B1212753) bridge can act as weak hydrogen bond donors, interacting with the aromatic π-systems (C-H···π interactions) or the bromine atoms (C-H···Br interactions).

Evaluation as Ligands in Organometallic Chemistry or Catalysis

While specific research into this compound as a ligand is not extensively documented, its chemical structure suggests potential applications in organometallic chemistry and catalysis. The indole ring system possesses features that could allow it to coordinate with metal centers.

The potential coordination sites include:

The nitrogen atom of the indole ring, which has a lone pair of electrons.

The π-electron systems of the indole and phenyl rings, which can form π-complexes with transition metals.

The bromine atoms, which could potentially engage in coordination with certain metal centers.

N-heterocyclic compounds are ubiquitous as ligands in catalysis, valued for their ability to tune the steric and electronic properties of a metal catalyst. The N-benzyl group introduces significant steric bulk, which could be exploited to create specific chiral environments or to control access to the metal center. Furthermore, the electronic properties of the ligand could be systematically altered via reactions at the bromine positions, providing a method to fine-tune the performance of a potential catalyst. This compound represents a class of molecules that warrants further investigation for its ligand potential.

Development as Spectroscopic Probes or Fluorescent Tags for Chemical Systems

Indole and its derivatives are well-known for their intrinsic fluorescence, a property that makes them attractive scaffolds for the development of spectroscopic probes and fluorescent tags. nih.gov The fluorescence properties—such as emission wavelength, quantum yield, and lifetime—are highly sensitive to the molecular environment and the nature of the substituents attached to the indole core. nih.govmdpi.com

The 1-[(2,5-dibromophenyl)methyl] substituent on the indole nitrogen would significantly modulate the parent indole's photophysical properties. The potential effects include:

Electronic Effects: The substituent can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption and emission wavelengths. Molecules with donor-π-acceptor (D-π-A) architectures often exhibit interesting photophysical behaviors, and the dibromophenyl group's electron-withdrawing nature could be used to create such systems. mdpi.com

Heavy-Atom Effect: The presence of two heavy bromine atoms can influence the fate of the excited state. This effect often promotes intersystem crossing, which can lead to a decrease in fluorescence intensity (quenching) and an increase in phosphorescence. This property could be harnessed for developing dual-emitting probes or sensors that operate based on fluorescence quenching mechanisms.

By functionalizing the dibromophenyl ring further (via the reactions described in section 8.1), it would be possible to introduce specific recognition units for analytes or to attach the molecule to larger systems as a fluorescent reporter. This positions this compound as a promising platform for designing new chemical tools for sensing and imaging, although its specific properties would require detailed spectroscopic investigation. rsisinternational.org

Table 2: Compound Names Mentioned

Compound Name
This compound
2,5-dibromobenzyl bromide
n-butyllithium

Future Directions and Emerging Research Avenues for 1 2,5 Dibromophenyl Methyl 1h Indole

Development of Novel and Sustainable Synthetic Strategies

The traditional synthesis of 1-[(2,5-dibromophenyl)methyl]-1H-indole likely involves the N-alkylation of indole (B1671886) with 2,5-dibromobenzyl halide. While effective, future research will focus on developing more efficient, cost-effective, and environmentally benign synthetic methodologies. Modern synthetic chemistry emphasizes principles of green chemistry, such as atom economy, reduced energy consumption, and the use of non-hazardous solvents. rsc.org

Emerging strategies that could be applied to this compound include:

Multicomponent Reactions (MCRs): Innovative MCRs that assemble the indole core in a single step from simple, readily available precursors could offer a highly efficient alternative. rsc.orgrsc.org For instance, a one-pot reaction involving an aniline (B41778) derivative, a glyoxal (B1671930) equivalent, and an isocyanide could be explored. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, offering a more energy-efficient pathway. acs.org

Catalyst-Free and Solvent-Free Conditions: Methodologies such as solid-state grinding of reactants, potentially with a solid acid catalyst, eliminate the need for hazardous solvents and simplify purification processes. acs.orgrsc.org These techniques align with the highest standards of sustainable synthesis. acs.org

Table 1: Comparison of a Classical vs. a Proposed Sustainable Synthetic Route
ParameterClassical N-AlkylationProposed Sustainable Approach (e.g., MCR)
Principle Two-component reaction of indole and a benzyl (B1604629) halide.One-pot convergence of three or more simple starting materials. rsc.org
Solvents Often uses polar aprotic solvents like DMF or THF.Could use green solvents like ethanol (B145695) or proceed under solvent-free conditions. rsc.orgacs.org
Energy Input Conventional heating, often for several hours.Microwave irradiation for rapid heating or mechanical grinding at room temperature. acs.orgrsc.org
Atom Economy Good, but generates a salt byproduct.Excellent, as most atoms from reactants are incorporated into the final product. acs.org
Purification Typically requires column chromatography.Can be designed for simple filtration or precipitation, avoiding chromatography. acs.orgacs.org

Deeper Mechanistic Insights into its Chemical Transformations

The two bromine atoms on the phenyl ring of this compound are prime sites for further chemical transformations, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A significant future direction involves gaining a deep mechanistic understanding of these transformations through computational chemistry.

By employing methods like Density Functional Theory (DFT), researchers can:

Model Reaction Pathways: DFT calculations can map the potential energy surfaces for various reactions, identifying the most favorable pathways and predicting potential side products. researchgate.netnih.gov

Analyze Transition States: Understanding the geometry and energy of transition states is crucial for explaining reaction selectivity and optimizing conditions. researchgate.net For example, computational studies could clarify why a catalyst shows preference for the bromine at position 2 versus position 5.

Predict Reactivity: Quantum chemical calculations can provide insights into the electronic structure of the molecule, predicting how substituents on the indole or phenyl ring might influence the reactivity of the C-Br bonds. copernicus.orgresearchgate.net

This computational-first approach can significantly accelerate the experimental discovery of new derivatives by predicting reaction outcomes and guiding catalyst selection, saving time and resources. nih.gov

Advanced Characterization Techniques for Dynamic Processes

Molecules are not static entities, and understanding their dynamic behavior is key to understanding their function. For this compound, a key dynamic process is the rotation around the single bonds connecting the indole nitrogen to the methylene (B1212753) bridge and the methylene bridge to the dibromophenyl ring.

Future research will leverage advanced characterization techniques, particularly Dynamic NMR (DNMR) spectroscopy, to study these processes. numberanalytics.comlibretexts.org

Variable-Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to observe changes in peak shapes that correspond to the molecule transitioning from fast to slow exchange on the NMR timescale. libretexts.org This allows for the calculation of the energy barrier to rotation.

2D Exchange Spectroscopy (EXSY): This powerful 2D NMR technique can directly detect chemical exchange between different conformational states, even when the exchange is slow. libretexts.orgnumberanalytics.com It provides unambiguous evidence of the dynamic process and allows for the quantification of exchange rates.

Studying these dynamic properties is crucial, as the preferred conformation of the molecule can significantly impact its crystal packing, its interaction with biological targets, or its properties in advanced materials. nih.govprimescholars.com

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Retrosynthesis

AI-Powered Retrosynthesis: Traditional retrosynthesis relies on the knowledge and intuition of chemists. osu.edunih.gov AI platforms, trained on vast databases of chemical reactions, can propose multiple, often non-obvious, synthetic routes to the target molecule and its derivatives. chemcopilot.comresearchgate.netacs.org This can lead to the discovery of more efficient and cost-effective syntheses.

Predictive Models: Machine learning models can be trained to predict various properties of molecules. For this compound, ML could be used to predict the solubility, reactivity, or even potential biological activity of a library of virtual derivatives created by modifying the substituents on the phenyl or indole rings. This in silico screening allows researchers to prioritize the synthesis of the most promising compounds.

Table 2: Potential AI/ML Applications in the Study of this compound
AI/ML ApplicationObjectivePotential Impact
Retrosynthesis Planning Identify novel and efficient synthetic pathways to the core structure and its analogs. osu.eduresearchgate.netReduces development time; uncovers more sustainable or higher-yielding routes.
Reaction Outcome Prediction Predict the major product and yield of a proposed reaction.Minimizes failed experiments and optimizes reaction conditions more rapidly. chemcopilot.com
Property Prediction Estimate physicochemical properties (e.g., solubility, logP) and potential bioactivity.Enables high-throughput virtual screening to identify high-potential derivatives for synthesis.
Catalyst Selection Recommend the optimal catalyst for a specific cross-coupling transformation.Accelerates the diversification of the molecule's structure.

Exploration of New Chemical Applications in Advanced Materials or Sensors

The indole nucleus is known for its unique electronic and photophysical properties, making it a valuable component in functional organic materials and chemical sensors. nih.govresearchgate.net The this compound structure serves as an excellent platform for developing new applications.

Chemical Sensors: The indole moiety can act as a fluorophore. nih.gov The dibromophenyl group can be further functionalized via cross-coupling reactions to attach specific recognition units (receptors) for analytes like metal ions or anions. researchgate.netacs.org Binding of an analyte to the receptor could modulate the fluorescence of the indole core, leading to a "turn-on" or "turn-off" sensory response. nih.govacs.org The development of donor-π-acceptor (D-π-A) architectures based on this scaffold is a particularly promising avenue. nih.gov

Advanced Materials: The two bromine atoms provide reactive handles for polymerization. The molecule could serve as a monomer for creating novel polymers with tailored properties. For example, polymerization through Suzuki or Stille coupling could lead to conjugated polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of the bulky, non-planar indole group could influence the polymer's morphology and electronic properties.

The exploration of these applications would transform this compound from a simple chemical entity into a functional building block for next-generation technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(2,5-dibromophenyl)methyl]-1H-indole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, brominated intermediates (e.g., 2,5-dibromobenzyl bromide) can react with indole derivatives under anhydrous conditions using catalysts like potassium hydroxide or tetrabutylammonium fluoride in DMF . Yield optimization requires monitoring reaction temperature (e.g., 50–80°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Purity assessment via HPLC (≥98%) is critical .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

  • Methodology : Use a combination of 1H/13C NMR to verify substitution patterns (e.g., indole C-3 vs. N-alkylation) and bromine positioning. For example, aromatic proton signals in DMSO-d6 typically appear at δ 7.5–8.5 ppm for dibromophenyl groups, while indole NH protons resonate near δ 11.7 ppm . FTIR (KBr) can validate C-Br stretches (500–600 cm⁻¹) and indole ring vibrations (1600–1450 cm⁻¹) . High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (±0.001 Da) .

Q. What safety protocols are essential for handling brominated indole derivatives?

  • Methodology : Follow OSHA/NIOSH guidelines for brominated aromatics:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .
  • In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .
  • Store in amber vials under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, bromine atoms at the 2- and 5-positions may exhibit distinct electronic environments for Suzuki-Miyaura coupling. Compare computed activation energies with experimental yields using Pd(PPh₃)₄ or Buchwald-Hartwig catalysts .

Q. What strategies resolve contradictions in reported antibacterial activity data for brominated indole derivatives?

  • Methodology :

  • Experimental Replication : Standardize assay conditions (e.g., MIC testing in Mueller-Hinton broth at 37°C) and cell lines (e.g., S. aureus ATCC 25923) .
  • Structure-Activity Analysis : Compare substituent effects (e.g., dibromo vs. dichloro analogs) using Hansch parameters or 3D-QSAR models .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may influence bioactivity .

Q. How does steric hindrance from the dibromophenyl group influence the compound’s supramolecular interactions?

  • Methodology :

  • X-ray Crystallography : Resolve crystal packing to analyze π-π stacking and halogen bonding (C-Br⋯N interactions) .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to correlate stability with intermolecular forces .

Q. What experimental designs optimize the compound’s stability under acidic/basic conditions?

  • Methodology :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–14) and monitor degradation via UV-Vis (λ = 280 nm for indole) .
  • Accelerated Aging : Use DSC to determine melting point shifts and identify degradation pathways (e.g., dehalogenation) .

Data Contradiction & Validation

Q. How to address discrepancies in NMR spectral data across synthetic batches?

  • Methodology :

  • Deuterated Solvent Consistency : Ensure DMSO-d6 or CDCl₃ purity (>99.9%) to avoid solvent peak interference .
  • Paramagnetic Contaminants : Filter reaction mixtures through Celite to remove trace metal catalysts (e.g., Pd residues) .
  • 2D NMR Validation : Use HSQC/HMBC to resolve overlapping signals and confirm connectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.